molecular formula C16H19N3 B7549553 N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine

N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine

Cat. No. B7549553
M. Wt: 253.34 g/mol
InChI Key: LGCIACACYCTERW-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years for its potential therapeutic applications. BPAP belongs to a class of compounds known as pyrrolidinophenones, which are structurally similar to amphetamines and cathinones.

Mechanism of Action

N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine acts as a dopamine transporter (DAT) ligand, which means that it binds to and modulates the activity of DAT. DAT is responsible for the reuptake of dopamine from the synapse, which is a critical step in the regulation of dopamine signaling. By binding to DAT, N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine increases the amount of dopamine in the synapse, which can lead to increased dopamine signaling and potentially beneficial effects on neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has been shown to increase dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has also been shown to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons. Additionally, N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine is its high selectivity for DAT, which means that it has a low affinity for other neurotransmitter transporters. This makes it a useful tool for studying the role of dopamine in neurological and psychiatric disorders. However, one limitation of N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine is its relatively low potency compared to other DAT ligands, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly Parkinson's disease. Another area of interest is its mechanism of action, including its effects on dopamine signaling and neurotrophic factor expression. Additionally, there is interest in developing more potent and selective DAT ligands based on the structure of N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine.

Synthesis Methods

N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine can be synthesized in a multistep process starting from 2-bromopyridine. The first step involves the formation of a Grignard reagent from 2-bromopyridine and magnesium. This is followed by the addition of N-benzylpyrrolidine to the Grignard reagent, which leads to the formation of the desired product, N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine. The final step involves purification of the product using chromatography.

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Studies have shown that N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has a high affinity for the dopamine transporter, which is a key target for many drugs used to treat Parkinson's disease. N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-6-14(7-3-1)12-19-11-9-15(13-19)18-16-8-4-5-10-17-16/h1-8,10,15H,9,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCIACACYCTERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpyrrolidin-3-yl)pyridin-2-amine

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